Benzyl 2-(quinazolin-4-ylthio)acetate
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Overview
Description
Benzyl 2-(quinazolin-4-ylthio)acetate is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound features a benzyl group attached to a 2-(quinazolin-4-ylthio)acetate moiety, making it a unique structure with potential pharmacological properties.
Mechanism of Action
Target of Action
Benzyl 2-(quinazolin-4-ylthio)acetate is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have been widely studied for their diverse biological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial effects . .
Mode of Action
Quinazoline derivatives have been shown to interact with their targets, leading to changes such as cellular apoptosis and cell cycle arrest . It is plausible that this compound may have a similar mode of action.
Biochemical Pathways
Quinazoline derivatives have been shown to affect various biochemical pathways, leading to a broad range of biological activities .
Result of Action
Quinazoline derivatives have been shown to have significant antiproliferative activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives, to which this compound belongs, have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinazoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(quinazolin-4-ylthio)acetate typically involves the reaction of quinazoline derivatives with benzyl acetate under specific conditions. One common method includes:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, which is a powerful tool for the synthesis of quinazoline derivatives.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Metal catalysts such as palladium or copper are used to facilitate the formation of the desired product.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and improve the yield.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to increase the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(quinazolin-4-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The benzyl group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
Benzyl 2-(quinazolin-4-ylthio)acetate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A basic structure with significant biological activities.
Quinazolinone: Known for its diverse pharmacological properties, including anticancer and antibacterial activities.
Benzoxazinone: An intermediate in the synthesis of quinazolinone derivatives.
Uniqueness
Benzyl 2-(quinazolin-4-ylthio)acetate is unique due to its specific structure, which combines the benzyl group with the quinazoline moiety. This unique combination may result in distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
benzyl 2-quinazolin-4-ylsulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-16(21-10-13-6-2-1-3-7-13)11-22-17-14-8-4-5-9-15(14)18-12-19-17/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USACRGXUAKUKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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